

Alkyne-ethyl-PEG1-Boc structure and chemical properties

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Compound of Interest

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An In-Depth Technical Guide to **Alkyne-ethyl-PEG1-Boc**: Structure, Properties, and Applications

Introduction

Alkyne-ethyl-PEG1-Boc, also known by its synonym Alkyne-ethyl-PEG1-t-butyl ester, is a heterobifunctional linker molecule widely utilized in chemical biology, drug discovery, and materials science.[1][2] As a PEG-based linker, it incorporates a short polyethylene glycol (PEG) spacer to enhance aqueous solubility.[3][4] Its structure is defined by two key functional groups at opposite ends: a terminal alkyne and a carboxylic acid protected as a tert-butyl (Boc) ester. This dual functionality allows for the sequential and controlled conjugation of two different molecular entities.

The terminal alkyne group serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry".[1][5] This reaction enables the efficient and specific formation of a stable triazole linkage with an azide-modified molecule. The tert-butyl ester acts as a robust protecting group for a carboxylic acid, which can be selectively removed under acidic conditions to reveal the carboxyl group for subsequent amide bond formation.[6][7] These characteristics make **Alkyne-ethyl-PEG1-Boc** an exceptionally valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target-binding ligand to an E3 ligase ligand.[1][8][9]

Core Molecular Information

The fundamental properties of **Alkyne-ethyl-PEG1-Boc** are summarized below, providing essential data for its application in synthesis.

Figure 1. Chemical Structure of **Alkyne-ethyl-PEG1-Boc**.

 Chemical structure of Alkyne-ethyl-PEG1-Boc

Table 1: Chemical and Physical Properties

Property	Value	Reference(s)
IUPAC Name	tert-butyl 3-(prop-2-yn-1-yloxy)propanoate	N/A
Synonyms	Alkyne-ethyl-PEG1-t-butyl ester	[1]
CAS Number	2100306-55-4	
Molecular Formula	C ₁₁ H ₁₈ O ₃	
Molecular Weight	198.26 g/mol	[1]
Purity	≥98% (Typical)	[10][11]

| SMILES | O=C(OC(C)(C)C)CCOCCC#C | N/A |

Chemical Properties and Reactivity

The utility of **Alkyne-ethyl-PEG1-Boc** stems from its distinct chemical properties, including its solubility and the orthogonal reactivity of its two terminal functional groups.

Solubility

While alkynes are generally nonpolar and insoluble in water, the presence of the ether linkage and ester group in **Alkyne-ethyl-PEG1-Boc** enhances its solubility in a range of common organic solvents.[12][13][14] The single PEG unit provides a degree of hydrophilicity, making it more compatible with aqueous co-solvent systems used in bioconjugation reactions compared to purely aliphatic linkers.[3]

Table 2: Solubility Profile

Solvent Type	Solubility	Reference(s)
Water	Insoluble to sparingly soluble	[12] [13]
Polar Aprotic Solvents	Soluble (e.g., DMSO, DMF, CHCl ₃)	[3]

| Nonpolar Organic Solvents| Soluble (e.g., Ether, Benzene) |[\[13\]](#)[\[15\]](#) |

Reactivity of Functional Groups

The synthetic versatility of this linker is derived from the specific and independent reactivity of its alkyne and protected carboxyl functionalities.

- **Terminal Alkyne:** The carbon-carbon triple bond is a high-energy functional group that readily participates in various addition reactions.[\[16\]](#) Its terminal position makes it particularly suited for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[\[5\]](#) This highly efficient and bioorthogonal "click" reaction forms a chemically stable 1,4-disubstituted 1,2,3-triazole ring, covalently linking the alkyne to an azide-bearing molecule.[\[1\]](#)[\[17\]](#) The reaction is known for its high yield, mild conditions, and tolerance of a wide array of other functional groups.[\[5\]](#)
- **tert-Butyl Ester (Boc Group):** The tert-butyl group serves as a protecting group for the carboxylic acid. This ester is stable under basic and nucleophilic conditions but can be readily cleaved (deprotected) under acidic conditions, most commonly with trifluoroacetic acid (TFA), to yield the free carboxylic acid.[\[6\]](#)[\[18\]](#)[\[19\]](#) The resulting acid can then be activated (e.g., with EDC or HATU) to react with primary amines, forming a stable amide bond.[\[20\]](#)

Spectroscopic Data

The structure of **Alkyne-ethyl-PEG1-Boc** can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. The expected chemical shifts for its key nuclei are outlined below.

Table 3: Expected NMR Chemical Shifts

Group	Nucleus	Chemical Shift (δ , ppm)	Key Characteristic s	Reference(s)
tert-Butyl	^1H	~1.45	Sharp singlet, 9H	N/A
	^{13}C	~28 (CH_3), ~81 (quat. C)	Two distinct signals	[21]
Ester Carbonyl	^{13}C	~170	Carbonyl region	[21]
PEG-like Methylene	^1H	~3.6-3.8	Multiplets	[22]
	^{13}C	~65-70	Ether region	[21]
Propargyl Methylene	^1H	~4.2	Singlet or doublet	[22]
Alkyne	^1H	~2.5-3.1	Singlet or triplet	[22][23][24]

| | ^{13}C | ~70-85 | Two distinct signals |[25] |

Applications in Research and Drug Development

Alkyne-ethyl-PEG1-Boc is a bifunctional linker designed for the modular synthesis of complex molecules. Its primary application is in the construction of PROTACs, but it is also valuable for general bioconjugation and the development of functionalized materials.[1][4]

The linker's fundamental role is to connect two distinct molecular components (A and B). The alkyne end can be reacted first with an azide-functionalized "Molecule A". Following this conjugation, the tert-butyl ester can be deprotected to reveal a carboxylic acid, which is then coupled to an amine-functionalized "Molecule B". This sequential approach allows for a convergent and flexible synthetic strategy.

Caption: Logical workflow for using **Alkyne-ethyl-PEG1-Boc** as a bifunctional linker.

Experimental Protocols

The following sections provide detailed methodologies for the two key reactions involving **Alkyne-ethyl-PEG1-Boc**.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for conjugating **Alkyne-ethyl-PEG1-Boc** to an azide-containing molecule.[\[26\]](#)[\[27\]](#)

Materials:

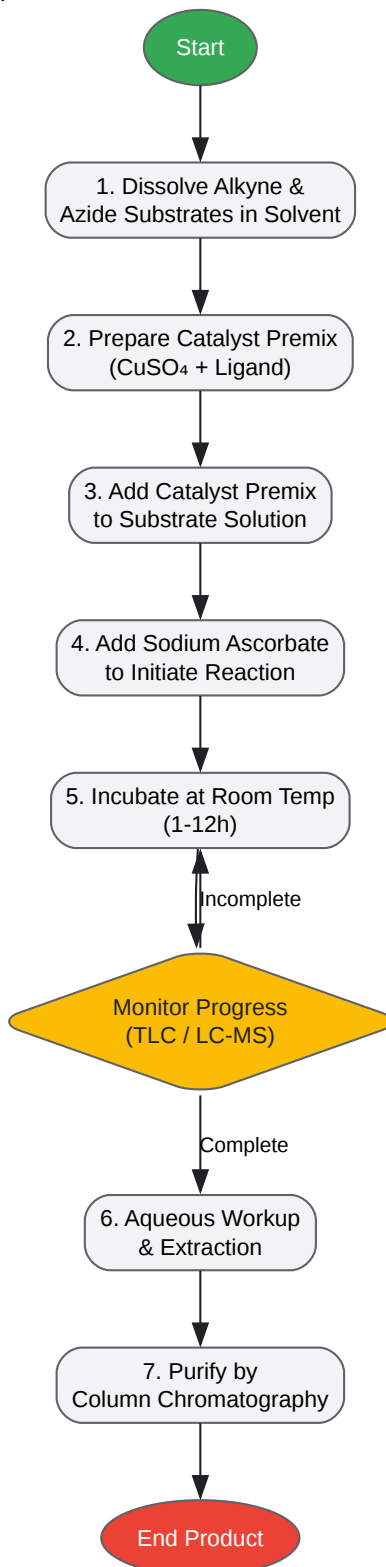
- **Alkyne-ethyl-PEG1-Boc**
- Azide-containing substrate
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand
- Solvent: e.g., 1:1 mixture of t-BuOH/ H_2O or DMSO/buffer
- Nitrogen or Argon gas

Procedure:

- Preparation: Dissolve **Alkyne-ethyl-PEG1-Boc** (1.0 eq) and the azide-containing substrate (1.0-1.2 eq) in the chosen solvent system.
- Catalyst Premix: In a separate vial, prepare a catalyst solution by mixing $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ (0.05 eq) and a ligand like THPTA (0.25 eq) in the reaction buffer or water.[\[27\]](#)
- Reaction Initiation: Add the catalyst premix to the solution from step 1.

- Reduction: Add a freshly prepared solution of sodium ascorbate (0.5 eq) to the reaction mixture to reduce Cu(II) to the active Cu(I) species.[26][27]
- Incubation: Seal the reaction vessel and stir at room temperature for 1-12 hours. The reaction progress can be monitored by TLC or LC-MS.
- Workup and Purification: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[26]

Experimental Workflow: CuAAC Reaction

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Caption: Step-by-step workflow for the CuAAC reaction.

Protocol 2: tert-Butyl Ester Deprotection

This protocol outlines the removal of the tert-butyl protecting group using trifluoroacetic acid (TFA) to yield the free carboxylic acid.^[7]

Materials:

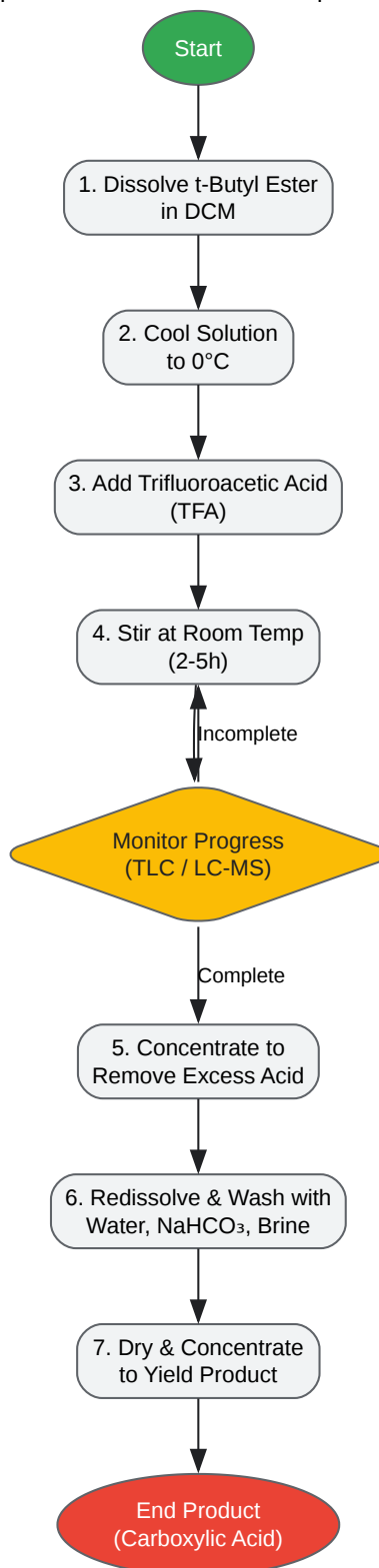
- tert-Butyl ester substrate (product from Protocol 1)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

Procedure:

- **Dissolution:** Dissolve the tert-butyl ester substrate in DCM (e.g., 0.1 M concentration).
- **Acid Addition:** Cool the solution in an ice bath (0 °C). Slowly add TFA (e.g., 5-10 equivalents, or as a 1:1 v/v mixture with DCM).
- **Reaction:** Remove the ice bath and allow the mixture to stir at room temperature for 2-5 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- **Quenching:** Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
- **Workup:** Re-dissolve the residue in DCM or ethyl acetate. Carefully wash the organic layer with water, followed by saturated NaHCO_3 solution to neutralize residual acid, and finally with brine.
- **Drying and Concentration:** Dry the organic phase over anhydrous Na_2SO_4 , filter, and concentrate under vacuum to yield the crude carboxylic acid product, which can be used

directly or purified further if necessary.[7]

Experimental Workflow: Boc Deprotection



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Caption: Step-by-step workflow for the acidic deprotection of the tert-butyl ester.

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